![molecular formula C36H44O8P4 B12611826 Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane CAS No. 877128-32-0](/img/structure/B12611826.png)
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetraphosphetane core with four 2-(methoxymethoxy)-5-methylphenyl groups attached, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane typically involves the reaction of tetraphosphetane with 2-(methoxymethoxy)-5-methylphenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often catalyzed by transition metal complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable nucleophile.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane involves its ability to coordinate with metal ions and form stable complexes. This coordination can influence various molecular pathways, including catalytic cycles in organic synthesis and biochemical processes in biological systems. The specific molecular targets and pathways depend on the context of its application, such as catalysis or drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(2-methoxyethyl) orthosilicate: Similar in having multiple methoxy groups but differs in the central atom and overall structure.
Tetrakis(hydroxymethyl)glycoluril: Shares the tetrakis structure but has different functional groups and applications.
Tetrakis(propargylisocyanide) copper(I) complex: Similar in having a tetrakis structure but involves different ligands and metal coordination.
Uniqueness
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane is unique due to its specific combination of methoxymethoxy and methylphenyl groups attached to a tetraphosphetane core
Propriétés
Numéro CAS |
877128-32-0 |
|---|---|
Formule moléculaire |
C36H44O8P4 |
Poids moléculaire |
728.6 g/mol |
Nom IUPAC |
1,2,3,4-tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane |
InChI |
InChI=1S/C36H44O8P4/c1-25-9-13-29(41-21-37-5)33(17-25)45-46(34-18-26(2)10-14-30(34)42-22-38-6)48(36-20-28(4)12-16-32(36)44-24-40-8)47(45)35-19-27(3)11-15-31(35)43-23-39-7/h9-20H,21-24H2,1-8H3 |
Clé InChI |
MCOFUINCGVHGHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCOC)P2P(P(P2C3=C(C=CC(=C3)C)OCOC)C4=C(C=CC(=C4)C)OCOC)C5=C(C=CC(=C5)C)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


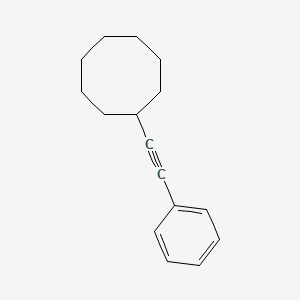
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
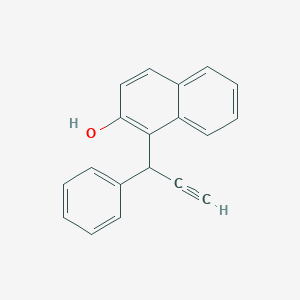
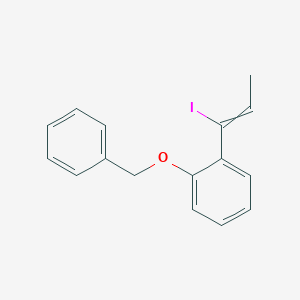

![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
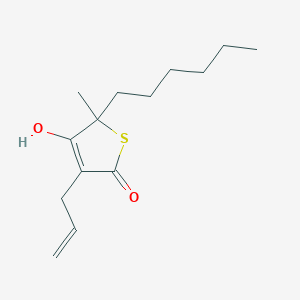
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
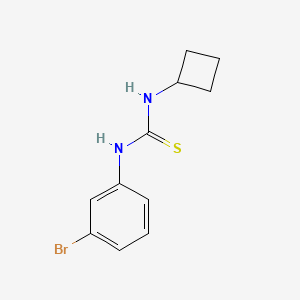
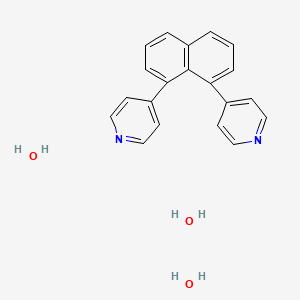
![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)

![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)

